molecular formula C8H11N B2397415 6-Ethynyl-1-azaspiro[3.3]heptane CAS No. 2287287-60-7

6-Ethynyl-1-azaspiro[3.3]heptane

Cat. No.: B2397415
CAS No.: 2287287-60-7
M. Wt: 121.183
InChI Key: AUGAQMBGPRXXFB-UHFFFAOYSA-N
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Description

6-Ethynyl-1-azaspiro[3.3]heptane is a chemical compound used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The subsequent reduction of the spirocyclic β-lactam with alane produces 1-azaspiro[3.3]heptane .


Molecular Structure Analysis

The molecular weight of this compound is 121.18 . The IUPAC name is this compound and the InChI code is 1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 .


Chemical Reactions Analysis

The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . This is followed by the reduction of the spirocyclic β-lactam with alane to produce 1-azaspiro[3.3]heptane .

Scientific Research Applications

Antioxidant Activity Assessment

The scientific community exhibits significant interest in antioxidants due to their wide-ranging implications in fields such as food engineering, medicine, and pharmacy. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are crucial for determining antioxidant activity. These tests, based on the transfer of a hydrogen atom or an electron, are fundamental in analyzing the antioxidant capacity of complex samples. The application of chemical methods, alongside electrochemical methods, enriches the understanding of the mechanisms and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).

Pharmaceutical Research with Norbornane Compounds

Norbornanes, closely related to the structural framework of 6-Ethynyl-1-azaspiro[3.3]heptane, have been instrumental in pharmaceutical research. Their distinctive molecular shape and voluminous, bicyclic carbon skeleton make them ideal test molecules for studying structure-activity relationships. This emphasizes the value of these compounds not only as medicaments but also as a key component in drug research, highlighting the significance of structural components like this compound in medicinal chemistry (Buchbauer & Pauzenberger, 1991).

Reaction Pathways in Antioxidant Capacity Assays

Understanding the reaction pathways in antioxidant capacity assays, such as the ABTS•+ radical cation-based assays, is critical for evaluating the antioxidant capacity of substances. This knowledge aids in identifying the specific reactions, such as coupling or oxidation without coupling, which contribute to the total antioxidant capacity of a compound. By delineating these pathways, researchers can assess the specificity and relevance of oxidation products, thereby enhancing the applicability and reliability of these assays in evaluating compounds like this compound (Ilyasov et al., 2020).

Future Directions

1-Azaspiro[3.3]heptanes, including 6-Ethynyl-1-azaspiro[3.3]heptane, have been synthesized, characterized, and validated biologically as bioisosteres of piperidine . This expands the molecular toolbox for medicinal chemists looking to add diverse motifs to their molecules . The motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds . The interest from medicinal chemists in 1-azaspiro[3.3]heptane intermediates is growing .

Properties

IUPAC Name

6-ethynyl-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGAQMBGPRXXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287287-60-7
Record name 6-ethynyl-1-azaspiro[3.3]heptane
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